molecular formula C21H15FN6O3 B4226216 [5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B4226216
M. Wt: 418.4 g/mol
InChI Key: KEZSVWRGNGFDSF-UHFFFAOYSA-N
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Description

[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone: is a complex organic compound that features a combination of fluorophenyl, pyridinyl, triazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyridinyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the nitrophenyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as solvent extraction, crystallization, and purification to achieve high purity levels suitable for research and application purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and triazolyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or activator of specific biological pathways.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • [4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
  • [5-[(4-Chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
  • [5-[(4-Bromophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Uniqueness: The presence of the fluorophenyl group in [5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone imparts unique electronic properties, making it distinct from its chlorinated and brominated analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O3/c22-17-7-3-14(4-8-17)12-24-21-25-19(16-2-1-11-23-13-16)26-27(21)20(29)15-5-9-18(10-6-15)28(30)31/h1-11,13H,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZSVWRGNGFDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 6
[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

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